molecular formula C13H11N3O2 B3046268 2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione CAS No. 121751-71-1

2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione

Cat. No. B3046268
CAS RN: 121751-71-1
M. Wt: 241.24 g/mol
InChI Key: HJJKOBITSBBKBP-UHFFFAOYSA-N
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Description

“2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C13H11N3O2 . It is an isoindoline-1,3-dione derivative, which constitutes an important group of medicinal substances .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves obtaining new 1H-isoindole-1,3(2H)-dione derivatives and potential pharmacophores in good yield . The structure of the new imides is confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS .


Molecular Structure Analysis

The molecular structure of “2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione” is confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . The molecular formula is C13H11N3O2, with an average mass of 241.245 Da and a monoisotopic mass of 241.085129 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include the execution of the aminomethylation reaction according to the mechanism described by Mannich .


Physical And Chemical Properties Analysis

The physicochemical properties of the new phthalimides, including “2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione”, are determined on the basis of Lipiński’s rule .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have been found to exhibit anticancer activity. This makes them a promising area of research for the development of new cancer treatments .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity, suggesting their potential use in combating various bacterial and fungal infections .

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activity. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties, which could be beneficial in the prevention of diseases caused by oxidative stress .

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity, suggesting their potential use in the treatment of diabetes .

Antimalarial Activity

Indole derivatives have demonstrated antimalarial activity, indicating their potential use in the development of new antimalarial drugs .

properties

IUPAC Name

2-(2-pyrazol-1-ylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12-10-4-1-2-5-11(10)13(18)16(12)9-8-15-7-3-6-14-15/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJKOBITSBBKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562726
Record name 2-[2-(1H-Pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione

CAS RN

121751-71-1
Record name 2-[2-(1H-Pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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